molecular formula C19H20ClFN2O3S B4629507 2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide

2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide

Cat. No. B4629507
M. Wt: 410.9 g/mol
InChI Key: GDGIRROGDFHOEN-UHFFFAOYSA-N
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Description

2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H20ClFN2O3S and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide is 410.0867195 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Research has highlighted the synthesis and evaluation of compounds bearing morpholine and other heterocyclic moieties for gastroprokinetic activity, demonstrating the influence of these components on biological activity. Specifically, compounds with morpholine oxygen replacements and various substitutions have been explored for their potent gastric emptying activity, underscoring the critical role of structural modifications on pharmacological effects (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).

Medicinal Chemistry and Drug Design

  • In the realm of drug design, the synthesis of novel benzamides, including morpholine derivatives, has been pursued to enhance gastrokinetic activity. These efforts have led to the identification of compounds with significant efficacy, highlighting the potential for developing new therapeutic agents (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).

Pharmacological Applications

  • The development of compounds with specific crystalline forms for treating a variety of disorders, including gastrointestinal diseases and depression, underscores the pharmacological versatility of these chemical structures. This research avenue indicates a broad spectrum of potential therapeutic applications, further emphasizing the relevance of such compounds in medicinal chemistry (Norman, 2008).

Interactions and Molecular Analysis

  • Studies on the intermolecular interactions in derivatives of triazoles, including fluoro and chloro derivatives, have provided insights into the molecular behavior of these compounds. Through crystallography and thermal techniques, the solvatomorphic behavior and intermolecular interactions have been characterized, offering a deeper understanding of their structural and energetic properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Antimicrobial and Antitubercular Activities

  • The synthesis and antimicrobial evaluation of compounds, such as those derived from morpholine and incorporating fluoro-benzamide structures, have shown promising results against various microbial strains. This research direction emphasizes the potential of these compounds in developing new antimicrobial and antitubercular agents, showcasing their importance in addressing global health challenges (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

properties

IUPAC Name

2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c1-3-13-11(2)27-18(16(13)19(25)23-6-8-26-9-7-23)22-17(24)14-5-4-12(21)10-15(14)20/h4-5,10H,3,6-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGIRROGDFHOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=C(C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thiophen-2-yl]-4-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide
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2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide
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2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide
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2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide
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2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.